![molecular formula C12H10BrNO B2741826 4-(Benzyloxy)-2-bromopyridine CAS No. 220585-13-7](/img/structure/B2741826.png)
4-(Benzyloxy)-2-bromopyridine
Overview
Description
4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide. It undergoes hydrogenation over palladium to afford pyridine. It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-2-bromopyridine involves several steps. The key compound 4-(benzyloxy)-2-hydroxybenzaldehyde is obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesis of all derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide was carried out by refluxing and ultrasonic irradiation methods for comparison of conventional and modern green chemistry tools using ultra-sonication .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-2-bromopyridine can be analyzed using various spectroscopic techniques. The theoretical computations revealed that the length of the alkyl side chain influences the zero-point energy, reactivity, and other estimated thermodynamic parameters of benzoyloxy/azomethine derivatives .Chemical Reactions Analysis
4-(Benzyloxy)pyridine N-oxide undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)-2-bromopyridine can be analyzed using various techniques such as differential scanning calorimetry (DSC) and polarized optical microscope (POM). Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed .Scientific Research Applications
Tyrosinase Inhibition and Anti-Melanogenic Properties
Chiral Building Block in Asymmetric Synthesis
- Applications : It has been employed in asymmetric synthesis, catalysis, and drug development. Researchers use it to create biologically active compounds, including natural products and pharmaceuticals.
Hetaryl-Azophenol Dye Synthesis
Metal Complexes and Biological Agents
Enantioselective Total Synthesis of Neurotrophic Compound
Mechanism of Action
Target of Action
4-(Benzyloxy)-2-bromopyridine is a chemical compound that is structurally similar to Monobenzone . Monobenzone, also known as 4-(Benzyloxy)phenol, is a compound used medically for depigmentation . The primary target of Monobenzone is melanin-producing cells, known as melanocytes .
Mode of Action
Monobenzone, and by extension 4-(Benzyloxy)-2-bromopyridine, exerts its effects by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is proposed that it influences the melanin synthesis pathway, leading to a decrease in melanin production . This results in a depigmentation effect, which is particularly useful in the treatment of conditions like vitiligo .
Pharmacokinetics
This suggests that the compound may have poor oral bioavailability and may be more effective when administered via other routes .
Result of Action
The primary result of the action of 4-(Benzyloxy)-2-bromopyridine is the depigmentation of the skin. This is due to the increased excretion of melanin from melanocytes and the potential destruction of these cells . This can lead to a permanent loss of skin color, which can be beneficial in the treatment of conditions like vitiligo .
Action Environment
The action of 4-(Benzyloxy)-2-bromopyridine, like many other compounds, can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as pH, temperature, and the presence of other chemicals can influence the activity and stability of many compounds
Safety and Hazards
Future Directions
The future directions for the research on 4-(Benzyloxy)-2-bromopyridine could include further investigation into its mechanism of action, potential applications, and safety implications. The synthesized azetidinone derivatives were also analyzed for physicochemical evaluation that is, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and the results showed that all the derivatives could comply with essential features required for a potential lead in the anti-tubercular drug discovery process .
properties
IUPAC Name |
2-bromo-4-phenylmethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZRTHVNQCIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromopyridine |
Synthesis routes and methods
Procedure details
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